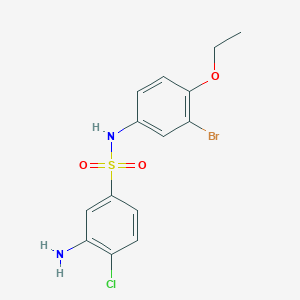

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide

Description

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino (-NH₂), chloro (-Cl), and sulfonamide (-SO₂NH-) groups. The N-bound aryl group includes a 3-bromo-4-ethoxy substitution, distinguishing it from simpler sulfonamides. Its molecular formula is C₁₃H₁₃BrClN₂O₃S, with a molecular weight of approximately 393.68 g/mol (estimated from analogs in ).

Properties

Molecular Formula |

C14H14BrClN2O3S |

|---|---|

Molecular Weight |

405.7 g/mol |

IUPAC Name |

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzenesulfonamide |

InChI |

InChI=1S/C14H14BrClN2O3S/c1-2-21-14-6-3-9(7-11(14)15)18-22(19,20)10-4-5-12(16)13(17)8-10/h3-8,18H,2,17H2,1H3 |

InChI Key |

KABZOKGIXUQSAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide is with a molecular weight of approximately 405.69 g/mol. The compound features a sulfonamide functional group, which is critical for its biological activity, alongside various halogen substitutions that may enhance its solubility and reactivity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. They are known to inhibit bacterial growth by interfering with folic acid synthesis, a crucial process for bacterial proliferation.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound can effectively combat both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7).

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

The mechanism behind its anticancer effects is believed to involve the activation of caspase pathways, leading to programmed cell death and inhibiting proliferation signals.

Study on Antimicrobial Efficacy

A recent investigation focused on the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound significantly reduced biofilm formation at sub-MIC concentrations, suggesting potential applications in treating persistent infections caused by biofilm-forming bacteria.

Anticancer Research

In vitro studies highlighted that the compound markedly decreased cell viability in MCF-7 breast cancer cells through apoptosis induction via mitochondrial pathways. Flow cytometry analyses confirmed increased levels of cleaved PARP and caspase-3 in treated cells, reinforcing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s unique substituents differentiate it from related sulfonamides. Key comparisons include:

Table 1: Substituent and Property Comparison

- Ethoxy vs.

- Bromo vs. Chloro : Bromine’s larger atomic radius may improve binding to hydrophobic protein pockets, as seen in brominated agrochemicals ().

- Amino and Sulfonamide Groups: These moieties facilitate hydrogen bonding, critical for target recognition in enzyme inhibition (e.g., carbonic anhydrase) or receptor binding.

Biological Activity

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a sulfonamide group that is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrClN2O3S, with a molecular weight of 405.69 g/mol. The presence of the sulfonamide group (R−S(=O)2−NR2) is significant as it contributes to the compound's biological activity, including antibacterial and anticancer properties .

Biological Activity Overview

Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including:

- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis.

- Anticancer Activity : Several studies have explored the anticancer potential of sulfonamide derivatives, demonstrating their ability to inhibit tumor growth in various cancer cell lines.

- Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.

Case Studies and Research Findings

-

Anticancer Studies :

- A study assessing the cytotoxic effects of sulfanilamide derivatives found that certain modifications led to enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The derivatives showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .

-

Mechanism of Action :

- Research on related compounds has shown that they can induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule dynamics. For instance, compounds similar to this compound have been noted to bind to colchicine sites on tubulin, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase .

- Inhibition Studies :

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antibacterial | Various bacteria | Varies | Effective against Gram-positive bacteria |

| Anticancer | MCF-7 (breast) | ~0.4 | Induces apoptosis |

| Enzyme Inhibition | Tubulin | Varies | Inhibits polymerization |

| Receptor Agonism | D3 Dopamine Receptor | Varies | Selective agonist activity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.